Ethanesulfonyl fluoride, 2-[1-[difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with tetrafluoroethene
Overview
Description
Ethanesulfonyl fluoride, 2-[1-[difluoro[(trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with tetrafluoroethene is a useful research compound. Its molecular formula is C9F18O4S and its molecular weight is 546.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Monomer Development
- New Preparation Methods : Uematsu et al. (2006) developed a novel method for preparing 1,1,2,2-tetrafluoro-2-(trifluoroethenyloxy)-ethanesulfonyl fluoride using the unique properties of imidazole protective groups. This method enabled the formation of an intermediate monomer that could be easily converted to the desired compound (Uematsu, Hoshi, & Ikeda, 2006).
Polymerization and Material Synthesis
Polymer Electrolyte Membranes : Zhao et al. (2011) synthesized novel poly(norbornene)s with pendant difluoroalkyl sulfonic acids by copolymerizing norbornene with a difluoroalkanesulfonyl fluoride monomer. This process, which involved ring opening metathesis polymerization and subsequent hydrolyzing, produced membranes with significant room-temperature proton conductivity (Zhao, Zhang, Xu, Zheng, & Hu, 2011).
Development of Fluorinated Polymers : Zhang et al. (2014) explored the synthesis of novel fluorinated monomers and their conversion into polymer materials with short perfluoroalkyl groups. Their work highlighted the importance of developing new fluorinated materials for various applications (Zhang, Wang, Zhan, & Chen, 2014).
Reaction Mechanisms and Stability Studies
UV Irradiation Stability : Gao (1982) studied the stability of several perfluorosulfonyl fluorides under UV irradiation. The results showed that the sulfonyl fluoride group remained stable, highlighting its potential for applications requiring UV resistance (Gao, 1982).
Radiation-Induced Reactions : Chu and Heckel (1976) investigated the formation of hydrogen fluoride from various fluorine-containing ethanes and ethenes under gamma-ray irradiation. This research is crucial for understanding the reactivity of such compounds under high-energy radiation conditions (Chu & Heckel, 1976).
Metabolism and Transformation
- Metabolic Pathways in Organisms : Herbst et al. (1994) studied the metabolism of 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)-ethane in rat and human liver microsomes, revealing important insights into the biotransformation and toxicity potential of fluorinated compounds in biological systems (Herbst, Köster, Kerssebaum, & Dekant, 1994).
Environmental Impact Studies
- Presence in Human Serum : Olsen et al. (2003) detected perfluorooctanesulfonate and other fluorochemicals in the serum of American Red Cross adult blood donors. This research is significant in understanding the environmental and health impacts of fluorinated compounds (Olsen et al., 2003).
Properties
IUPAC Name |
1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F14O4S.C2F4/c8-1(9)2(10)24-5(15,16)3(11,4(12,13)14)25-6(17,18)7(19,20)26(21,22)23;3-1(4)2(5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYYUWYUPUOPFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)(F)F)F.C(=C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F18O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26654-97-7 | |
Record name | Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with 1,1,2,2-tetrafluoroethene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26654-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
546.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26654-97-7 | |
Record name | Tetrafluoroethylene-perfluoro(sulfinoethoxypropoxytrifluoroethylene) copolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026654977 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanesulfonyl fluoride, 2-[1-[difluoro[(1,2,2-trifluoroethenyl)oxy]methyl]-1,2,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-, polymer with 1,1,2,2-tetrafluoroethene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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